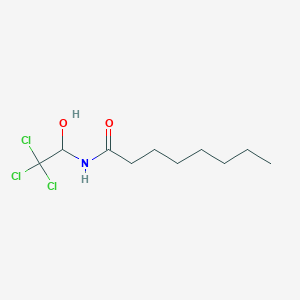![molecular formula C15H17ClN2O4S B5085448 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)
3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
Mécanisme D'action
The mechanism of action of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride is based on its ability to inhibit the activity of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride. 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride is an enzyme that catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This process, known as PARylation, is involved in DNA repair, chromatin remodeling, and other cellular processes. Inhibition of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride activity by 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride are primarily related to its inhibition of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride activity. Inhibition of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride can lead to the accumulation of DNA damage and ultimately cell death. This effect has been observed in various cell types, including cancer cells. In addition, 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride inhibition has been shown to enhance the efficacy of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride in lab experiments is its potency and specificity for 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride inhibition. This allows researchers to study the effects of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride inhibition on DNA repair and cell survival with high precision. However, one of the limitations of using this compound is its potential toxicity to cells. In addition, the effects of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride inhibition on different cell types may vary, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride. One area of interest is the development of more potent and selective 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride inhibitors for use in cancer therapy. In addition, the effects of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride inhibition on different types of DNA damage and repair pathways are still not fully understood and require further investigation. Finally, the potential use of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride inhibitors as radiosensitizers in cancer therapy is an area of active research.
Méthodes De Synthèse
The synthesis of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride involves several steps. The first step is the preparation of 3-nitrobenzoic acid, which is then converted to 3-aminobenzoic acid. The 3-aminobenzoic acid is then reacted with 3-chloro-4-fluoroaniline to form the intermediate compound 3-amino-N-(3-chloro-4-fluorophenyl)benzamide. This intermediate is then reacted with ethylene glycol to form the final product, 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride.
Applications De Recherche Scientifique
3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride is primarily used as a research tool to study the role of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride in DNA repair. 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride is an enzyme that is activated in response to DNA damage, and it plays a critical role in repairing single-strand DNA breaks. Inhibition of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride activity can lead to the accumulation of DNA damage and ultimately cell death. Therefore, 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride is used to study the effects of 3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride inhibition on DNA repair and cell survival.
Propriétés
IUPAC Name |
3-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S.ClH/c16-12-4-1-3-11(9-12)15(19)17-13-5-2-6-14(10-13)22(20,21)8-7-18;/h1-6,9-10,18H,7-8,16H2,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCVVAAOAOLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)

![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)
